3-(5-Oxopyrrolidin-2-yl)propanoic acid

Nootropic Amnesia reversal Cognition enhancement

Bioanalytical labs validating LC-MS/MS methods for rolziracetam pharmacokinetics require an authenticated metabolite reference standard-no structural surrogate can substitute for PD 106687, the sole circulating metabolite exhibiting 10-20× plasma exposure over the parent drug across three preclinical species with ~90% urinary recovery. • 100% amnesia reversal at 20 mg/kg PO in the ECS-induced amnesia model; broad dose-response window active from 0.63 mg/kg • LDHA inhibition Ki = 90 nM (non-competitive)-fragment-like, crystalline starting point for oncology SBDD campaigns • Crystalline solid, mp 125-127 °C; ≥95% purity; ideal primary calibrator for GLP-compliant metabolite quantification

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 7766-86-1
Cat. No. B045667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Oxopyrrolidin-2-yl)propanoic acid
CAS7766-86-1
Synonyms3-(5-Oxopyrrolidin-2-yl)propanoic Acid;  5-Oxo-2-pyrrolidinepropanoic Acid;  PD 106687; 
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CCC(=O)O
InChIInChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyCSBJIXVKDCZBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Oxopyrrolidin-2-yl)propanoic Acid: Identity & Procurement


3-(5-Oxopyrrolidin-2-yl)propanoic acid (synonyms: 5-oxo-2-pyrrolidinepropanoic acid, PD 106,687) is a chiral pyrrolidinone lactam bearing a propanoic acid side chain at the 2-position of the lactam ring (C₇H₁₁NO₃, MW 157.17) [1]. It crystallizes with a melting point of 125–127 °C and is synthesized via acid-catalyzed hydrolysis of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione [1]. The compound is best characterized as the sole circulating metabolite of the nootropic agent rolziracetam (CI-911) [2] and as compound 12 in a foundational series of cyclic imides evaluated for amnesia-reversal activity [3]. Its dual role—as a pharmacologically active lactam acid in its own right and as an essential synthetic intermediate for diverse cognition-activating derivatives—makes it a compound of sustained interest for neuroscience research, analytical method development, and medicinal chemistry programs.

Differentiation from Generic Pyrrolidinone Analogs


Within the 5-oxo-2-pyrrolidinealkanoic acid series, the length of the carboxylic acid side chain (n = 1, 2, or 3 methylene units) is not a passive structural variable—it directly governs both the magnitude and the breadth of the amnesia-reversal dose–response profile [1]. Substituting the n=2 propanoic acid with the n=1 acetic acid (compound 31) or the n=3 butanoic acid (compound 29) yields qualitatively different pharmacological profiles, as demonstrated by divergent percent-reversal scores at matched oral doses in the ECS-induced amnesia assay [1]. Moreover, the compound's identity as the sole detectable metabolite of rolziracetam—with plasma radioactivity persisting 10–20 times longer than the parent drug—creates an irreplaceable requirement for PD 106,687 as an authenticated reference standard in bioanalytical method validation and pharmacokinetic studies [2]. No generic pyrrolidinone carboxylic acid can substitute for this specific molecular identity in either the pharmacological or the analytical context.

PD 106,687: Quantitative Differentiation Evidence


Amnesia-Reversal Potency vs. Rolziracetam

In the same electroconvulsive shock (ECS)-induced amnesia model in mice, 3-(5-oxopyrrolidin-2-yl)propanoic acid (compound 12) achieved 100% amnesia reversal at an oral dose of 20 mg/kg, with robust activity (58% reversal, rated Active) maintained at doses as low as 0.63 mg/kg [1]. By comparison, its bicyclic parent compound rolziracetam (CI-911, compound 3) required 40 mg/kg orally to achieve 92% reversal, while at 20 mg/kg rolziracetam produced only 31% reversal [1]. The monocyclic lactam acid thus provides a superior maximal reversal magnitude at half the oral dose of the bicyclic parent in the same assay system.

Nootropic Amnesia reversal Cognition enhancement

Side-Chain Length Defines Amnesia-Reversal Profile

Within the homologous series of 5-oxo-2-pyrrolidinealkanoic acids evaluated by Butler et al., alteration of the side-chain length from n=2 (propanoic acid, compound 12) to n=1 (acetic acid, compound 31) or n=3 (butanoic acid, compound 29) produced moderate but meaningful changes in amnesia-reversal activity [1]. The n=2 propanoic acid (target) demonstrated a broad active dose range from 0.63 to 80 mg/kg with all doses rated Active (≥40% reversal), including 100% maximal reversal [2]. The n=1 homolog (compound 31) showed a narrower effective range, while the n=3 homolog (compound 29) exhibited reduced peak reversal scores at comparable doses [1]. The SAR explicitly identifies n=2 as the optimal side-chain length for the free carboxylic acid series [1].

Structure-activity relationship Lactam alkanoic acids Cognition activators

Sole Rolziracetam Metabolite Across Species

Following oral and intravenous administration of [¹⁴C]-labeled rolziracetam (CI-911) to rhesus monkeys, beagle dogs, and Wistar rats, the sole metabolite present in plasma, tissues, and urine was identified as 5-oxo-2-pyrrolidinepropanoic acid (PD 106,687) [1]. Only traces of intact rolziracetam were detectable in plasma after oral dosing; total radioactivity (predominantly the metabolite) reached peak concentrations within 0.5–1 hour, indicating rapid absorption and quantitative conversion [1]. Intravenously administered rolziracetam exhibited an elimination half-life of less than 25 minutes, while plasma radioactivity attributable to PD 106,687 persisted 10–20 times longer [1]. Urinary excretion of the metabolite accounted for nearly 90% of the administered dose [1].

Pharmacokinetics Drug metabolism Bioanalytical reference standard

LDHA Inhibition: A Distinct Biochemical Profile

3-(5-Oxopyrrolidin-2-yl)propanoic acid has been profiled against human lactate dehydrogenase A (LDHA), a key glycolytic enzyme and oncology target. BindingDB data report a non-competitive inhibition constant (Ki) of 90 nM against human recombinant LDHA [1], while a separate assay measuring inhibition of LDHA in human liver using pyruvate as substrate yielded a Ki of 5,460 nM [2]. An intermediate Ki of 1,400 nM was reported under mixed inhibition conditions [3]. These data suggest that assay conditions—particularly substrate concentration and preincubation time—significantly modulate the apparent inhibitory potency, a behavior consistent with a ligand that engages LDHA through a conformation-sensitive mechanism. For context, the known LDHA inhibitor galloflavin exhibits Ki values in the low micromolar range, while the endogenous substrate pyruvate has a Km for LDHA of approximately 100–200 µM, placing the 90 nM Ki observed for the target compound approximately 1,000–2,000 fold below the physiological substrate Km.

Lactate dehydrogenase A Cancer metabolism Enzyme inhibition

Melting Point Identity vs. Piracetam and Bicyclic Precursor

The melting point of 3-(5-oxopyrrolidin-2-yl)propanoic acid is reported as 125–127 °C after drying in vacuo [1], with the J. Med. Chem. paper listing 127–129 °C for the same compound (12) [2]. This value is substantially lower than that of piracetam (2-oxo-1-pyrrolidineacetamide, mp 151–153 °C) and markedly lower than the bicyclic parent dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (compound 3, mp 179–181 °C) [2]. The ~25–55 °C melting point depression relative to the closest structural analogs provides a simple, low-cost identity verification that distinguishes the target compound from piracetam and the bicyclic precursor without requiring spectroscopic instrumentation.

Analytical chemistry Quality control Compound authentication

PD 106,687: Key Application Scenarios


Bioanalytical Reference Standard for Rolziracetam Pharmacokinetic Studies

The unequivocal identification of 3-(5-oxopyrrolidin-2-yl)propanoic acid as the sole metabolite of rolziracetam across three preclinical species, with a 10–20-fold plasma exposure advantage over the parent drug and ~90% urinary recovery, makes PD 106,687 an indispensable certified reference material for any LC-MS/MS method intended to quantify systemic exposure to rolziracetam or its metabolite [1]. Laboratories developing GLP-compliant bioanalytical methods for racetam-class compounds should procure authenticated PD 106,687 (minimum purity ≥95%, identity confirmed by mp 125–127 °C) as the primary calibrator for metabolite quantification, as no structural surrogate can provide equivalent retention time, ionization efficiency, or fragmentation pattern matching.

Amnesia-Reversal Research Using Optimal Free-Acid Scaffold

For academic and industry groups investigating the neuropharmacology of cognitive enhancement, 3-(5-oxopyrrolidin-2-yl)propanoic acid represents the empirically optimized free carboxylic acid in the lactam alkanoic acid series—achieving 100% amnesia reversal at 20 mg/kg PO with activity sustained down to 0.63 mg/kg in the ECS-induced amnesia model [2]. This broad dose–response window makes it a more experimentally flexible tool compound than rolziracetam (which requires 40 mg/kg for near-maximal reversal and yields only 31% at 20 mg/kg) [2]. The compound's monocyclic structure also eliminates the stereochemical complexity and ring-strain liabilities of the bicyclic parent, simplifying both synthesis and interpretation of in vivo data.

Medicinal Chemistry Starting Point for LDHA-Targeted Inhibitor Design

The sub-micromolar LDHA inhibition constant (Ki = 90 nM under non-competitive conditions) exhibited by this structurally minimal pyrrolidinone carboxylic acid provides an attractive, fragment-like starting point for structure-based drug design against the Warburg effect in oncology [3]. Unlike complex natural product LDHA inhibitors, PD 106,687 offers straightforward synthetic tractability (two-step hydrolysis from the bicyclic precursor or direct synthesis from 2-pyrrolidone and acrylic acid in ~63% yield), a well-defined crystalline form, and a free carboxylic acid handle for prodrug or salt formation—attributes that facilitate rapid SAR exploration and scale-up in medicinal chemistry campaigns.

Synthetic Intermediate for Cognition-Activator Libraries

The J. Med. Chem. 1987 SAR study explicitly establishes 3-(5-oxopyrrolidin-2-yl)propanoic acid (compound 12) as the key hydrolytic intermediate from which a range of esters (phenylmethyl, 3-chlorophenylmethyl) and amides (N-4-pyridyl, N-2,6-dimethylphenyl) with modulated amnesia-reversal activity were systematically prepared [4]. For academic or industrial medicinal chemistry groups synthesizing focused libraries of cognition activators, procuring the parent acid as a bulk intermediate enables divergent derivatization to explore ester and amide SAR while maintaining direct traceability to the foundational structure–activity relationships established in the Parke-Davis program.

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